(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
Description
Chemical Identity and Systematic Nomenclature
The systematic nomenclature of this compound reflects the intricate structural architecture that defines this heterocyclic amino acid derivative. According to comprehensive chemical databases, this compound is catalogued under multiple synonymous designations, including 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid and various related structural descriptors that emphasize different aspects of its molecular framework. The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines, with the nomenclature beginning with the stereochemical descriptor (S), indicating the absolute configuration at the alpha carbon center.
The molecular structure encompasses three distinct architectural components that contribute to its chemical identity and functional properties. The fluorenylmethoxycarbonyl moiety serves as a protecting group commonly employed in peptide synthesis, providing both steric bulk and chemical stability during synthetic transformations. The central propanoic acid backbone maintains the fundamental amino acid structure necessary for incorporation into peptide sequences, while the oxazole ring system introduces heterocyclic functionality that can participate in various chemical interactions and biological recognition processes.
| Structural Component | Chemical Formula | Molecular Weight Contribution | Functional Role |
|---|---|---|---|
| Fluorenylmethoxycarbonyl Group | C15H11O2 | 223.25 g/mol | Protective functionality |
| Propanoic Acid Backbone | C3H5O2N | 87.08 g/mol | Amino acid framework |
| Oxazole Ring System | C3H3NO | 69.06 g/mol | Heterocyclic functionality |
The compound's chemical identity is further characterized by its specific stereochemical configuration, which represents a critical determinant of its biological and synthetic properties. The S-configuration designation indicates that the compound adopts the naturally occurring stereochemical arrangement found in most biologically active amino acids, ensuring compatibility with enzymatic systems and biological recognition mechanisms. This stereochemical precision distinguishes the compound from its enantiomeric counterpart and underlies its specific applications in bioactive molecule synthesis.
Historical Context in Heterocyclic Amino Acid Research
The development and investigation of heterocyclic amino acids, including compounds such as this compound, represents a significant evolution in the field of synthetic chemistry and peptide science. Historical research into heterocyclic amino acids has been driven by the recognition that these compounds can provide enhanced biological activity, improved pharmacological properties, and novel structural frameworks for drug discovery applications. The systematic exploration of oxazole-containing amino acids has emerged as a particularly active area of research, with investigators developing sophisticated synthetic methodologies for accessing diverse structural variants.
Research conducted by Nefzi and colleagues demonstrated the fundamental importance of developing orthogonal deprotection strategies for oxazolyl amino acids, which were prepared from serine methyl ester and amino acids such as aspartic and glutamic acids. These investigations established the foundation for preparing pharmacologically relevant oxazole-based small molecules and demonstrated the versatility of oxazole-containing amino acids as building blocks for combinatorial library construction. The historical development of these compounds has been closely linked to advances in peptide synthesis methodology, particularly the refinement of protecting group strategies that enable selective functionalization and coupling reactions.
The emergence of heterocyclic amino acids as valuable synthetic intermediates has been further supported by research demonstrating their utility in the preparation of cyclopeptide analogues bearing heterocyclic backbone modifications. Motevalli and colleagues reported the preparation of sixteen oxazole-containing amino esters bearing diverse N-substitution patterns, accessed through silver perchlorate-promoted substitution reactions between primary amines and chloromethyl-functionalized oxazoles. These synthetic advances have contributed to a broader understanding of how heterocyclic modifications can be systematically incorporated into peptide structures to modulate biological activity and pharmacological properties.
The historical trajectory of heterocyclic amino acid research has also been influenced by recognition of the natural occurrence of oxazole and thiazole heterocycles in biologically active natural products. Research has identified numerous natural peptide-derived macrocycles that include heterocyclic units in their backbone structures, including compounds such as dendroamide A, which exhibits multidrug resistance reversal activity. This natural precedent has provided both inspiration and validation for synthetic efforts aimed at developing heterocyclic amino acid derivatives with enhanced biological properties.
Significance of Stereochemical Configuration in Bioactive Molecules
The stereochemical configuration of this compound represents a fundamental determinant of its biological activity and synthetic utility, reflecting broader principles that govern the relationship between molecular chirality and functional properties in bioactive compounds. The importance of stereochemistry in amino acids has been extensively documented, with research demonstrating that the absolute configuration at the alpha carbon center critically influences protein folding, enzymatic recognition, and biological activity. The naturally occurring L-configuration of amino acids, corresponding to the S-configuration in the Cahn-Ingold-Prelog system, ensures compatibility with ribosomal protein synthesis machinery and enzymatic processing systems.
Comprehensive investigations into the role of amino acid stereochemistry have revealed that cells employ multiple molecular mechanisms for maintaining enantiomeric fidelity during protein biosynthesis. These mechanisms include aminoacyl-transfer ribonucleic acid synthetases, elongation factor thermo-unstable, the ribosome, and D-aminoacyl-transfer ribonucleic acid deacylase, which collectively function as "chiral checkpoints" that preferentially bind to L-amino acids or L-aminoacyl-transfer ribonucleic acids, thereby excluding D-amino acids from protein synthesis. The preferential recognition of S-configured amino acids by these biological systems underscores the importance of maintaining correct stereochemical configuration in synthetic amino acid derivatives intended for biological applications.
Research has demonstrated that the stereochemistry of amino acids plays critical roles in determining specific biological interactions and functional outcomes. For instance, D-serine binds to the N-methyl-D-aspartate receptor and facilitates neurotransmission, whereas L-serine lacks binding affinity for this receptor system. These stereochemical distinctions highlight how subtle changes in molecular configuration can result in dramatically different biological effects, emphasizing the importance of precise stereochemical control in the design and synthesis of bioactive molecules.
The significance of stereochemical configuration extends beyond simple biological recognition to encompass broader implications for drug discovery and therapeutic development. Recent investigations have demonstrated that intrinsically disordered proteins can exhibit different binding behaviors depending on the stereochemical configuration of their amino acid components, with studies showing that chirality becomes inconsequential in fully disordered complexes but remains essential when interactions rely on extensive coupled folding and binding. These findings have important implications for understanding molecular processes that lead to complex formation and for the development of D-peptides in drug discovery applications.
The evolutionary selection for L-amino acids in biological systems represents a fundamental constraint that influences the design and application of synthetic amino acid derivatives. Research has shown that the protein world selected L-chirality during early evolution, and biological systems have subsequently fine-tuned protein synthesis machinery to use exclusively L-amino acids. This evolutionary bias toward L-configured amino acids provides both challenges and opportunities for the development of heterocyclic amino acid derivatives, as synthetic compounds must either conform to natural stereochemical preferences or exploit specific biological niches where alternative configurations may be tolerated or advantageous.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCGLUGHSLCQU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140798 | |
| Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956434-67-5 | |
| Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956434-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Loading and Carboxylic Acid Protection
The 2-CTC resin serves as a temporary protective group for the carboxylic acid during SPPS. In a representative protocol, (S)-3-(oxazol-5-yl)propanoic acid is dissolved in anhydrous dichloromethane (DCM) and coupled to the resin using diisopropylethylamine (DIEA) as a base. Three equivalents of the amino acid are typically used per gram of resin, with stirring for 2 hours under nitrogen. Methanol is subsequently added to cap unreacted sites, ensuring selective functionalization.
Fmoc Deprotection and Alkylation
After resin loading, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF). The liberated α-amino group is then protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to facilitate N-alkylation. Methylation is achieved via dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the N-methylated intermediate.
Oxazole Ring Formation
The oxazol-5-yl group is introduced via cyclization of a β-hydroxyamide precursor. Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) in tetrahydrofuran (THF) at 0°C triggers cyclodehydration, forming the oxazole ring. This step requires stringent temperature control to minimize side reactions.
Cleavage and Purification
Cleavage from the resin is performed using 1% trifluoroacetic acid (TFA) in DCM, preserving side-chain protections. Crude product is precipitated with cold diethyl ether and purified via reverse-phase HPLC, achieving >95% purity.
Table 1: Solid-Phase Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Resin Loading | 2-CTC resin, DIEA, DCM | 85–90 | – |
| Fmoc Deprotection | 20% Piperidine/DMF | Quantitative | – |
| Alkylation | DBU, Dimethyl sulfate, DMF | 70–75 | – |
| Oxazole Cyclization | Burgess reagent, THF, 0°C | 60–65 | – |
| Final Cleavage | 1% TFA/DCM | 80–85 | 95 |
Solution-Phase Synthesis Strategies
Carbodiimide-Mediated Coupling
In a solution-phase approach, (S)-3-(oxazol-5-yl)propanoic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in DMF. The activated ester is coupled with Fmoc-protected serine, followed by oxidation of the β-hydroxyl group to a ketone using TEMPO/trichloroisocyanuric acid. Subsequent cyclization with ammonium acetate yields the oxazole ring.
Thiophenol-Assisted Deprotection
An alternative route involves cesium carbonate-mediated deprotection of a nosyl-protected intermediate in acetonitrile, followed by extraction and silica gel chromatography. This method avoids resin-based steps but requires meticulous control of reaction pH.
Table 2: Solution-Phase Reaction Conditions
| Method | Key Reagents | Temperature | Yield (%) |
|---|---|---|---|
| DIC/DMAP Activation | DIC, DMAP, DMF | RT | 75–80 |
| TEMPO Oxidation | TEMPO, NaHCO3, Trichloroisocyanuric acid | 0°C → RT | 65–70 |
| Thiophenol Deprotection | Cs2CO3, Thiophenol, Acetonitrile | RT | 70–75 |
Enzymatic and Catalytic Methods
Lipase-Catalyzed Asymmetric Synthesis
Immobilized Candida antarctica lipase B (CAL-B) has been employed to resolve racemic β-amino acids, enabling enantioselective acylation of the (S)-isomer. The Fmoc group is introduced post-resolution using Fmoc-OSu (succinimidyl carbonate) in THF.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) is standard for purification. LC-MS confirms molecular weight ([M+H]+ = 378.4), while NMR (1H, 13C) verifies stereochemistry and oxazole ring integrity.
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction, though literature reports of crystallographic data remain sparse.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Parameter | Solid-Phase | Solution-Phase | Enzymatic |
|---|---|---|---|
| Scalability | High (multi-gram) | Moderate | Low |
| Purity | >95% | 85–90% | 90–95% |
| Stereochemical Control | Excellent | Moderate | Excellent |
| Cost | High (resin) | Moderate | High (enzymes) |
Solid-phase synthesis offers superior purity and scalability but requires specialized resin. Solution-phase methods are cost-effective but necessitate extensive purification. Enzymatic approaches provide excellent enantioselectivity but are less developed for this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions.
Substitution: Reactions at the oxazole ring, such as electrophilic aromatic substitution.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used for peptide bond formation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield dipeptides or longer peptides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit notable antimicrobial properties. The incorporation of the oxazole moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid enhances its potential as an antimicrobial agent. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The oxazole-containing compounds have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This property positions it as a promising lead compound in cancer therapeutics.
Fmoc Chemistry
This compound serves as an important building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides without harsh reagents . This method is particularly advantageous for synthesizing peptides that require multiple modifications or have sensitive functional groups.
Incorporation into Bioactive Peptides
The ability to incorporate this compound into bioactive peptides has been demonstrated in various studies. For instance, its application in synthesizing cyclic peptides has shown enhanced stability and bioactivity compared to linear analogs . The oxazole ring contributes to the structural rigidity and conformational stability of the resulting peptides.
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in specific cancer cell lines |
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, highlighting its potential as an antimicrobial agent.
Case Study: Peptide Synthesis
A research article from Biopolymers detailed the synthesis of a cyclic peptide using this compound as a key building block. The study demonstrated that the cyclic peptide exhibited improved binding affinity to its target receptor compared to linear counterparts, suggesting enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved would be specific to the peptides or proteins being synthesized.
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The target compound belongs to a family of Fmoc-protected amino acids with diverse side chains. Key structural analogs include:
Key Observations :
- Bromoindole and furan derivatives offer distinct electronic properties, influencing peptide solubility and interaction with biological targets .
- The methylazetidine analog features a constrained cyclic amine, which may improve metabolic stability in drug design .
Physicochemical Properties
Notes:
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid is an organic compound notable for its complex structure and potential biological activities. Its unique combination of functional groups, including a fluorenyl moiety and an oxazole ring, suggests diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . This compound features several key structural elements:
- Fluorenyl Group : Contributes to the compound's stability and hydrophobic interactions.
- Oxazole Ring : Imparts potential reactivity and biological activity through interactions with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including proteins and enzymes involved in metabolic pathways. The fluorenylmethoxycarbonyl group can form stable interactions with proteins, while the oxazole moiety may facilitate binding to various receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic effects.
- Receptor Modulation : Interactions with specific receptors could influence signaling pathways, affecting cellular responses.
Biological Activity Insights
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound suggest it may share these properties.
Case Studies and Research Findings
- Anticancer Activity : Studies have shown that compounds containing oxazole rings can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : Research has indicated that certain derivatives can modulate pain pathways, providing insights into their use as analgesics.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-L-proline | Contains an amino group and a carboxylic acid | Moderate anti-inflammatory effects |
| N-Boc-L-serine | Has a tert-butoxycarbonyl protecting group | Used in peptide synthesis |
| 5-Oxazolidinone | Contains an oxazolidine ring | Antimicrobial properties |
Q & A
Q. What are the critical stability considerations for the Fmoc-protected amino group during synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group is stable under mildly acidic and neutral conditions but susceptible to cleavage by bases (e.g., piperidine) or prolonged exposure to strong acids. Stability testing using HPLC or TLC is recommended to monitor deprotection efficiency. Storage should prioritize inert atmospheres and temperatures below -20°C to prevent premature degradation .
Q. How can researchers safely handle this compound given its GHS hazards?
The compound is classified under acute toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Mandatory precautions include:
Q. What purification methods are effective for isolating this compound post-synthesis?
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is widely used. For crude intermediates, solvent extraction (ethyl acetate/water) followed by silica gel chromatography (hexane/ethyl acetate gradients) improves purity. Confirm identity via MALDI-TOF or LC-MS .
Q. How does the oxazol-5-yl substituent influence solubility and reactivity?
The oxazole ring introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). However, its electron-withdrawing nature may reduce nucleophilicity at the β-carbon, necessitating optimized coupling agents (e.g., HATU, PyBOP) during peptide elongation .
Advanced Research Questions
Q. What strategies mitigate low yields in Fmoc deprotection during solid-phase peptide synthesis (SPPS)?
- Deprotection kinetics : Use 20% piperidine in DMF with <5 min exposure to minimize side reactions .
- Alternative bases : Morpholine or DBU in DCM may reduce racemization in sensitive sequences .
- Real-time monitoring : In-situ FTIR or UV spectroscopy (λ=301 nm for Fmoc cleavage) ensures reaction completion .
Q. How can contradictory data on oxidative stability be resolved?
Discrepancies in oxidation studies often arise from solvent choice (e.g., DMSO vs. THF) or trace metal contaminants. Recommended approaches:
- Additives : Include 0.1% EDTA to chelate metal ions .
- Accelerated stability testing : Expose the compound to controlled O₂ atmospheres and analyze degradation products via HRMS .
Q. What analytical methods validate structural integrity when synthesizing derivatives?
- 2D-NMR : NOESY or HSQC confirms stereochemistry and regioselectivity .
- X-ray crystallography : Resolves ambiguities in oxazole ring orientation and hydrogen bonding .
- Circular dichroism (CD) : Detects conformational changes in peptide backbones .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to receptors (e.g., kinase domains) .
- Fluorescent tagging : Incorporate BODIPY or Cy5 labels via the carboxylic acid group for cellular uptake studies .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by the oxazole’s π-π stacking potential .
Methodological Tables
Q. Table 1. Stability of Fmoc Group Under Common Conditions
| Condition | Stability (Time to 10% Degradation) | Key Reference |
|---|---|---|
| 20% Piperidine/DMF | <5 minutes (intentional cleavage) | |
| 0.1% TFA in DCM | >24 hours | |
| Ambient light (RT) | 7 days | |
| -20°C (argon atmosphere) | >6 months |
Q. Table 2. Recommended Analytical Techniques for Quality Control
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Purity | HPLC (C18, 254 nm) | 0.1% | |
| Stereochemical integrity | Chiral HPLC (Daicel CHIRALPAK®) | 0.5% enantiomer | |
| Degradation products | HRMS (Q-TOF) | 1 ppm |
Key Recommendations
- Synthetic optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., oxazole ring formation) to reduce side products .
- Safety protocols : Implement routine air monitoring in labs to detect airborne particulates, as chronic inhalation risks remain poorly characterized .
- Data reproducibility : Archive raw NMR/HPLC files in open-access repositories (e.g., Zenodo) to facilitate cross-study comparisons .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
